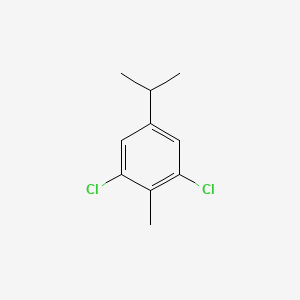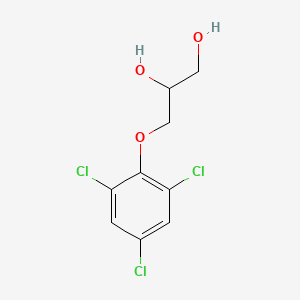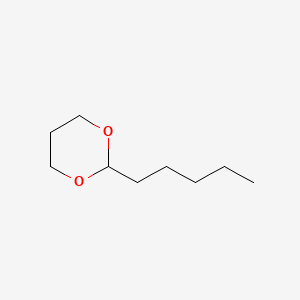![molecular formula C16H36N2 B13764275 N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine CAS No. 58789-70-1](/img/structure/B13764275.png)
N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the hydrogen atoms are substituted with isopropyl and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine typically involves the reaction of ethylenediamine with isopropyl and methyl-substituted alkyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves a continuous flow process where ethylenediamine and the alkyl halides are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using distillation and recrystallization techniques .
化学反应分析
Types of Reactions: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling and controlled addition of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and heating.
Major Products:
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted ethylenediamine derivatives
科学研究应用
Chemistry: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, the compound is used as a chelating agent to bind metal ions in biochemical assays. It is also investigated for its potential role in stabilizing proteins and enzymes .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. It is also studied for its antimicrobial properties .
Industry: In the industrial sector, N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as an additive in lubricants and fuels to enhance their performance. It is also employed in the production of polymers and resins .
作用机制
The mechanism of action of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion stabilization and catalysis .
相似化合物的比较
Ethylenediamine: The parent compound of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine, used as a building block in organic synthesis.
N,N’-bis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups, used in similar applications as a chelating agent.
N,N’-bis(3-aminopropyl)ethylenediamine: Another derivative with aminopropyl groups, used in the synthesis of polymers and as a curing agent for epoxy resins.
Uniqueness: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable complexes with metal ions and make it suitable for specialized applications in catalysis and material science .
属性
CAS 编号 |
58789-70-1 |
|---|---|
分子式 |
C16H36N2 |
分子量 |
256.47 g/mol |
IUPAC 名称 |
N,N'-bis(2,4-dimethylpentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-18H,9-10H2,1-8H3 |
InChI 键 |
AJVWVTSSZWIPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)C)NCCNC(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)

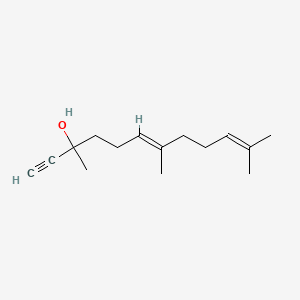
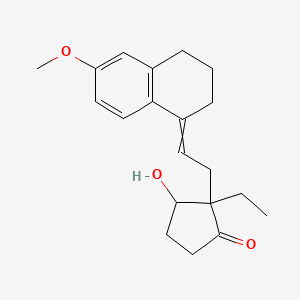
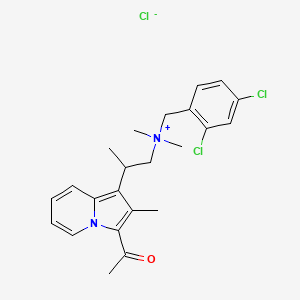
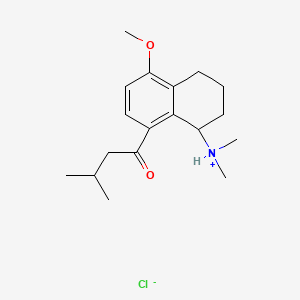

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
